Lipophilicity (LogP) Increase and Its Impact on Membrane Permeability vs. Unsubstituted Analog
The target compound's 3-propyl-phenyl substitution is predicted to increase lipophilicity compared to the unsubstituted analog (3-phenyl-1,2,4-oxadiazol-5-yl)methanamine. A higher LogP, typical for 1,2,4-oxadiazole isomers, is associated with enhanced membrane permeability [1], a critical factor for intracellular target engagement. For the unsubstituted analog, the predicted XLogP3 is 1.0 [2], while calculated values for the target compound's scaffold suggest a substantially higher LogP [3].
| Evidence Dimension | Lipophilicity (Partition Coefficient) |
|---|---|
| Target Compound Data | Calculated LogP > 2.0 (est.) |
| Comparator Or Baseline | (3-phenyl-1,2,4-oxadiazol-5-yl)methanamine: XLogP3 = 1.0 |
| Quantified Difference | Estimated increase in LogP of >1.0 unit |
| Conditions | Computational prediction (in silico) based on structural analogs [3] |
Why This Matters
For applications requiring CNS penetration or cellular uptake, the higher lipophilicity of the propyl-substituted compound may offer a pharmacokinetic advantage over less lipophilic analogs.
- [1] ACS Publications. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817-1830. View Source
- [2] PubChem. (n.d.). 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine (CID 2733517). Retrieved from PubChem. View Source
- [3] ChemAxon / Chemicalize. (n.d.). Property predictions for [3-(3-Propyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine. View Source
